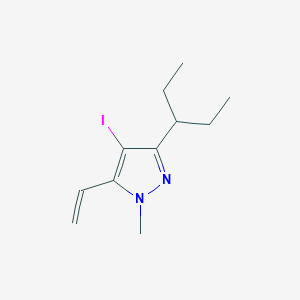![molecular formula C12H14N2S B11782563 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzo[d]thiazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is often used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is crucial for the synthesis of the bacterial cell wall . The compound’s binding affinity to the enzyme is facilitated by π-π-stacking interactions and hydrogen bonding, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine can be compared with other benzothiazole derivatives, such as:
1-(Benzo[d]thiazol-2-yl)ethanamine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Contains a thiazole ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic uses, highlighting its importance in the development of new drugs and materials.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)12(6-7-12)11-14-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
VCUSUMGKNGOYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




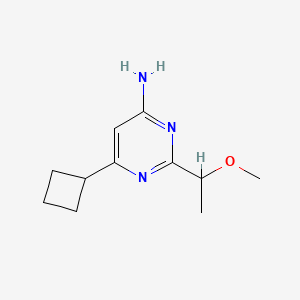

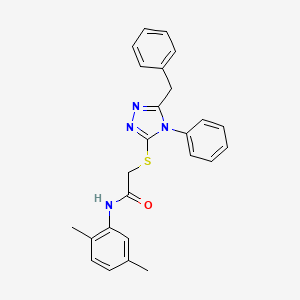

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

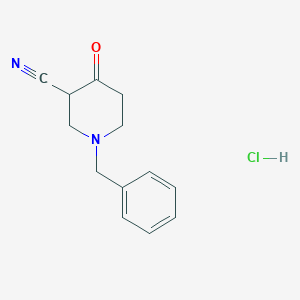
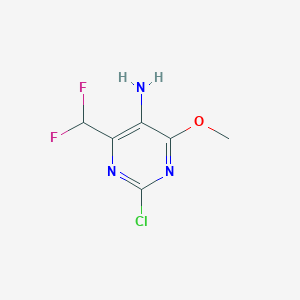


![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
